Welcome to the BenchChem Online Store!
molecular formula C14H19N3 B8285017 8-Benzyl-2,3,8-triaza-spiro[4.5]dec-2-ene

8-Benzyl-2,3,8-triaza-spiro[4.5]dec-2-ene

Cat. No. B8285017
M. Wt: 229.32 g/mol
InChI Key: ZHEGZOGMWMSBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07728018B2

Procedure details

2.48 g of C-(4-Aminomethyl-1-benzyl-piperidin-4-yl)-methylamine was suspended in 40 mL H2O and 10 mL MeOH and cooled with an ice bath. Simultaneously, 6.7 mL 30% H2O2 (6 equiv.) and 15.2 mL 10% NaClO (2.4 equiv.) were added dropwise. The mixture was stirred at room temperature for 1 hour. The mixture was extracted 2 times with DCM, the combined organic layers were dried over Na2SO4, filtrated and concentrated to yield 2.20 g of a yellow oil which was used without further purification in the subsequent step.
Quantity
2.48 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
15.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1([CH2:16][NH2:17])[CH2:8][CH2:7][N:6]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:5][CH2:4]1.CO.OO.[O-]Cl.[Na+]>O>[CH2:9]([N:6]1[CH2:5][CH2:4][C:3]2([CH2:2][N:1]=[N:17][CH2:16]2)[CH2:8][CH2:7]1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.48 g
Type
reactant
Smiles
NCC1(CCN(CC1)CC1=CC=CC=C1)CN
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
6.7 mL
Type
reactant
Smiles
OO
Name
Quantity
15.2 mL
Type
reactant
Smiles
[O-]Cl.[Na+]
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted 2 times with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC2(CN=NC2)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.